1,2-Dithian-4-one
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Overview
Description
1,2-Dithian-4-one is an organosulfur compound with the molecular formula C4H6OS2. It is a heterocyclic compound composed of a six-membered ring containing two sulfur atoms and a ketone group.
Preparation Methods
1,2-Dithian-4-one can be synthesized through several methods. One common synthetic route involves the oxidation of 1,4-butanedithiol. The reaction typically requires an oxidizing agent such as hydrogen peroxide or iodine in the presence of a base like sodium hydroxide . Industrial production methods may involve similar oxidation processes but on a larger scale, with optimized reaction conditions to ensure high yield and purity.
Chemical Reactions Analysis
1,2-Dithian-4-one undergoes various chemical reactions, including:
Oxidation: The compound can be further oxidized to form sulfoxides or sulfones using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Reduction of this compound can yield the corresponding diol or thiol, depending on the reducing agent used. Common reducing agents include lithium aluminum hydride and sodium borohydride.
Major products formed from these reactions include sulfoxides, sulfones, diols, and thiols, which have their own unique applications in various fields.
Scientific Research Applications
1,2-Dithian-4-one has several applications in scientific research:
Chemistry: It is used as a building block in organic synthesis, particularly in the formation of complex molecular architectures.
Biology: The compound’s sulfur-containing structure makes it a valuable tool in studying sulfur metabolism and related biochemical pathways.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the development of drugs targeting sulfur-related metabolic disorders.
Mechanism of Action
The mechanism of action of 1,2-Dithian-4-one involves its ability to undergo various chemical transformations, which can modulate its biological activity. The compound can interact with molecular targets such as enzymes involved in sulfur metabolism, leading to changes in their activity and subsequent biochemical effects .
Comparison with Similar Compounds
1,2-Dithian-4-one can be compared with other similar compounds, such as:
1,3-Dithiane: Known for its use as a protecting group for carbonyl compounds and its role in umpolung reactions.
1,4-Dithiane: Used as a C2-building block in organic synthesis and known for its ability to form complex molecular architectures.
3-Methyl-1,2-Dithian-4-one: A derivative of this compound with similar chemical properties but different reactivity due to the presence of a methyl group.
The uniqueness of this compound lies in its specific reactivity and the presence of a ketone group, which distinguishes it from other dithianes and enhances its utility in various chemical transformations.
Properties
CAS No. |
123728-62-1 |
---|---|
Molecular Formula |
C4H6OS2 |
Molecular Weight |
134.2 g/mol |
IUPAC Name |
dithian-4-one |
InChI |
InChI=1S/C4H6OS2/c5-4-1-2-6-7-3-4/h1-3H2 |
InChI Key |
KEYSLSNDOHVVSK-UHFFFAOYSA-N |
Canonical SMILES |
C1CSSCC1=O |
Origin of Product |
United States |
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